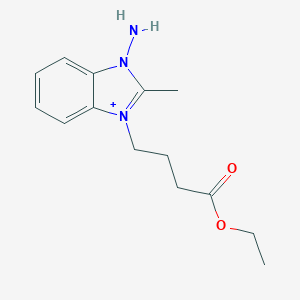![molecular formula C21H19N3O3S B280648 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one acts as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in a range of physiological processes, including regulation of mood, cognition, and sleep. By blocking the receptor, 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one may modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to alter the expression of several genes involved in circadian rhythms and sleep regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments is its high selectivity for the 5-HT7 receptor, which allows for more precise manipulation of this system. However, one limitation is that it may not fully recapitulate the complex interactions between neurotransmitter systems that occur in vivo.
Orientations Futures
There are several potential future directions for research on 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of interest is its potential use in treating disorders such as depression and anxiety. Additionally, further studies could investigate its role in regulating circadian rhythms and sleep, as well as its potential interactions with other neurotransmitter systems. Finally, the development of new and improved methods for synthesizing 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one could facilitate further research in this area.
Méthodes De Synthèse
The synthesis of 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one involves several steps, starting with the reaction between 2-nitrobenzaldehyde and 4-phenylpiperazine. The resulting intermediate is then treated with sulfuric acid, followed by reduction with sodium dithionite to yield the final product.
Applications De Recherche Scientifique
6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been studied for its potential therapeutic applications in a range of disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its role in regulating circadian rhythms and sleep.
Propriétés
Formule moléculaire |
C21H19N3O3S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
6-(4-phenylpiperazin-1-yl)sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H19N3O3S/c25-21-17-8-4-7-16-19(10-9-18(22-21)20(16)17)28(26,27)24-13-11-23(12-14-24)15-5-2-1-3-6-15/h1-10H,11-14H2,(H,22,25) |
Clé InChI |
GOECTMAZBUEFPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280566.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)

![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)